molecular formula C15H9F3N2O B11058260 5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole

5-Benzoyl-2-(trifluoromethyl)-3H-1,3-benzodiazole

Cat. No.: B11058260
M. Wt: 290.24 g/mol
InChI Key: PRRJCRTZIOAXCP-UHFFFAOYSA-N
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Description

PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. The presence of a trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE typically involves the condensation of appropriate aromatic amines with carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction temperature .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications .

Comparison with Similar Compounds

Uniqueness: PHENYL[2-(TRIFLUOROMETHYL)-1H-1,3-BENZIMIDAZOL-6-YL]METHANONE is unique due to the presence of both the phenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanone

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)14-19-11-7-6-10(8-12(11)20-14)13(21)9-4-2-1-3-5-9/h1-8H,(H,19,20)

InChI Key

PRRJCRTZIOAXCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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